molecular formula C8H7Cl2N3S B8006683 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride

Cat. No.: B8006683
M. Wt: 248.13 g/mol
InChI Key: IECBFHFKYKJUBI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Cyclization: The diazonium salt is then reacted with thiourea under acidic conditions to form the thiadiazole ring.

    Amination: The resulting thiadiazole compound is further reacted with ammonia or an amine to introduce the amine group at the 5-position.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: The amine group at the 5-position can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Condensation: Aldehydes or ketones in the presence of acid catalysts like acetic acid.

Major Products Formed

    Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Condensation: Formation of Schiff bases or imines.

Scientific Research Applications

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Agriculture: Thiadiazole derivatives are explored for their use as herbicides, fungicides, and insecticides. They can protect crops from various pests and diseases.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer properties.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is a mechanism of its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
  • 4-(4-Chlorophenyl)-1,2,3-triazol-5-amine
  • 4-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Comparison

  • Structural Differences : While these compounds share the 4-chlorophenyl group, they differ in the heterocyclic ring structure (thiadiazole, triazole, oxadiazole).
  • Biological Activity : The differences in ring structure lead to variations in biological activity. For example, triazole derivatives are often more potent antifungal agents, while thiadiazole derivatives may exhibit broader antimicrobial activity.
  • Mechanism of Action : The mechanism of action can vary based on the heterocyclic ring, affecting the compound’s interaction with molecular targets.

Properties

IUPAC Name

4-(4-chlorophenyl)thiadiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S.ClH/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7;/h1-4H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBFHFKYKJUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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